molecular formula C9H6BrClN2 B1381023 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine CAS No. 1820704-12-8

3-Bromo-2-chloro-4-methyl-1,5-naphthyridine

Cat. No.: B1381023
CAS No.: 1820704-12-8
M. Wt: 257.51 g/mol
InChI Key: JPOOEUVVEVGYNP-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-4-methyl-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. These compounds are characterized by a fused ring system containing nitrogen atoms. The presence of bromine, chlorine, and a methyl group on the naphthyridine ring makes this compound particularly interesting for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of 4-methyl-1,5-naphthyridine. The reaction conditions often include the use of bromine and chlorine sources in the presence of catalysts or under specific temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-2-chloro-4-methyl-1,5-naphthyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antibacterial and antiviral properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine is unique due to the simultaneous presence of bromine, chlorine, and a methyl group on the naphthyridine ring. This combination of substituents can significantly influence its chemical reactivity and biological activity compared to similar compounds. For instance, the presence of both bromine and chlorine atoms can enhance its electrophilic properties, making it more reactive in substitution and coupling reactions .

Properties

IUPAC Name

3-bromo-2-chloro-4-methyl-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2/c1-5-7(10)9(11)13-6-3-2-4-12-8(5)6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOOEUVVEVGYNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=C1Br)Cl)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401250795
Record name 1,5-Naphthyridine, 3-bromo-2-chloro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401250795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820704-12-8
Record name 1,5-Naphthyridine, 3-bromo-2-chloro-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820704-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Naphthyridine, 3-bromo-2-chloro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401250795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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